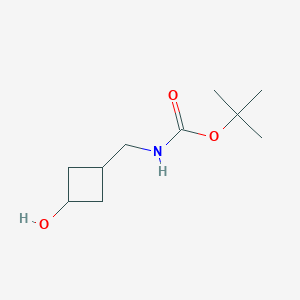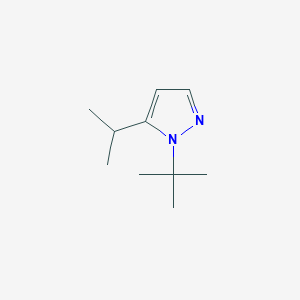
Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its unique mechanism of action has sparked interest in its potential therapeutic applications.
Mecanismo De Acción
Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 inhibits the activity of Rho GTPases by binding to a specific site on these proteins known as the switch II region. This binding prevents the proteins from interacting with other molecules in the cell, which in turn reduces their activity. By inhibiting the activity of Rho GTPases, Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 disrupts the signaling pathways that are involved in cancer cell migration and invasion.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme ROCK, which is involved in the regulation of cell shape and motility. Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 has also been shown to reduce the production of reactive oxygen species, which can contribute to cellular damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 in lab experiments is its specificity for Rho GTPases. Because it targets a specific site on these proteins, it is less likely to have off-target effects on other cellular processes. However, one limitation of using Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This can make it more difficult to achieve the desired level of inhibition in lab experiments.
Direcciones Futuras
There are several potential future directions for research on Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864. One area of interest is the development of more potent analogs of this compound that could be used in cancer treatment. Another area of research is the investigation of Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 in human clinical trials.
Métodos De Síntesis
The synthesis of Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 involves several steps, including the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethoxycarbonyl-3-mercapto-4,5,6,7-tetrahydro-benzothiophene. This compound is then reacted with hydrazine hydrate to form the hydrazide, which is then reacted with ethyl chloroformate to form the final product, Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864.
Aplicaciones Científicas De Investigación
Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 has been studied extensively in preclinical models for its potential use in cancer treatment. It has been shown to inhibit the activity of Rho GTPases, which are proteins that play a key role in cancer cell migration and invasion. By inhibiting these proteins, Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 has been shown to reduce the metastatic potential of cancer cells.
Propiedades
Número CAS |
172516-47-1 |
|---|---|
Nombre del producto |
Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate |
Fórmula molecular |
C13H18N2O3S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3S/c1-4-18-12(17)10-7-5-13(2,3)6-8(16)9(7)11(15-14)19-10/h15H,4-6,14H2,1-3H3 |
Clave InChI |
SSVVNXWELGGFAF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CC(CC(=O)C2=C(S1)NN)(C)C |
SMILES canónico |
CCOC(=O)C1=C2CC(CC(=O)C2=C(S1)NN)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















